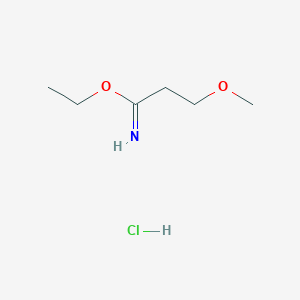

Ethyl 3-methoxypropanimidate hydrochloride

説明

Molecular Structure Analysis

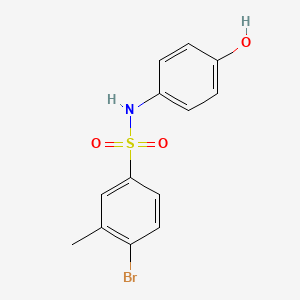

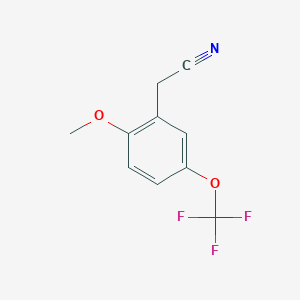

The molecular structure of Ethyl 3-methoxypropanimidate hydrochloride consists of 6 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom. The molecular weight is 167.63.科学的研究の応用

Bioconjugation and DNA Crosslinking

Ethyl 3-methoxypropanimidate hydrochloride can be employed in bioconjugation strategies. One notable adaptation involves using it as a crosslinker for DNA-based bioconjugates. Researchers have developed a covalently coupled phosphoramidated single-stranded DNA (ssDNA) by modifying the conventional 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) method . This approach stabilizes the conjugate and allows specific coupling at the 5′ phosphate of ssDNA.

Gelation of Sulfated Collagen (SCol)

Ethyl 3-methoxypropanimidate hydrochloride has been used to induce gelation in SCol (sulfated collagen) systems. Anhydride bonds form between the carboxyl groups of SCol, resulting in gelation. The concentration of the SCol system can be significantly higher (e.g., 30.0 mg mL⁻¹) compared to collagen systems (typically 10 mg mL⁻¹) .

Peptide and Protein Immobilization

Researchers have explored using this compound for immobilizing peptides and proteins onto solid surfaces. It can enhance the stability of immobilized coatings, such as those used in enzyme-linked immunosorbent assay (ELISA) wells or functionalized solid supports .

Carbon Nanotubes Functionalization

Ethyl 3-methoxypropanimidate hydrochloride has been employed in creating nucleic acid-functionalized carbon nanotubes. This application combines the stability of EDC/NHS chemistry with the unique properties of carbon nanotubes .

Safety and Hazards

将来の方向性

While specific future directions for Ethyl 3-methoxypropanimidate hydrochloride are not mentioned in the search results, related compounds like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide are being investigated for their thermophoretic properties, which could optimize the design of traps in microfluidic devices .

特性

IUPAC Name |

ethyl 3-methoxypropanimidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-9-6(7)4-5-8-2;/h7H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXONETCWAPADEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CCOC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methoxypropanimidate hydrochloride | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2740664.png)

![{2-[2-(Piperidylmethyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2740665.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2740672.png)

![2-Chloro-N-[3-(3-methoxyphenyl)cyclobutyl]-N-methylpropanamide](/img/structure/B2740673.png)

![2-[4-(Tert-butyl)phenyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2740686.png)